molecular formula C11H16N6O3 B11847095 Adenosine, 3'-amino-3'-deoxy-2'-O-methyl- CAS No. 444020-62-6

Adenosine, 3'-amino-3'-deoxy-2'-O-methyl-

Cat. No.: B11847095
CAS No.: 444020-62-6
M. Wt: 280.28 g/mol
InChI Key: VIEMRHCKBJXZFL-HUKYDQBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S,3R,4R,5R)-3-Amino-5-(6-amino-9H-purin-9-yl)-4-methoxytetrahydrofuran-2-yl)methanol: is a complex organic compound that features a purine base attached to a tetrahydrofuran ring. This compound is of significant interest due to its structural similarity to nucleosides, which are the building blocks of nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3R,4R,5R)-3-Amino-5-(6-amino-9H-purin-9-yl)-4-methoxytetrahydrofuran-2-yl)methanol typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis often begins with a protected sugar derivative.

    Glycosylation: The sugar derivative undergoes glycosylation with a purine base, typically adenine, under acidic or basic conditions.

    Deprotection: The protecting groups on the sugar are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-scale glycosylation: Using automated reactors to ensure consistent reaction conditions.

    Purification: Employing chromatography techniques to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

    Synthesis of Nucleoside Analogues: Used as a precursor in the synthesis of nucleoside analogues for research and therapeutic purposes.

Biology

    DNA/RNA Studies: Utilized in studies involving DNA and RNA synthesis and function.

Medicine

    Antiviral Research: Investigated for potential antiviral properties due to its structural similarity to nucleosides.

    Cancer Research: Explored for its potential in cancer treatment as a nucleoside analogue.

Industry

    Pharmaceuticals: Used in the development of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of ((2S,3R,4R,5R)-3-Amino-5-(6-amino-9H-purin-9-yl)-4-methoxytetrahydrofuran-2-yl)methanol involves its incorporation into nucleic acids. It can mimic natural nucleosides, thereby interfering with DNA and RNA synthesis. This interference can inhibit viral replication or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar structure.

    2’-Deoxyadenosine: Another nucleoside analogue used in research and medicine.

Uniqueness

    Structural Features: The presence of a methoxy group and the specific stereochemistry make ((2S,3R,4R,5R)-3-Amino-5-(6-amino-9H-purin-9-yl)-4-methoxytetrahydrofuran-2-yl)methanol unique compared to other nucleosides.

    Applications: Its unique structure allows for specific interactions in biological systems, making it valuable in targeted research and therapeutic applications.

Properties

CAS No.

444020-62-6

Molecular Formula

C11H16N6O3

Molecular Weight

280.28 g/mol

IUPAC Name

[(2S,3R,4R,5R)-3-amino-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methanol

InChI

InChI=1S/C11H16N6O3/c1-19-8-6(12)5(2-18)20-11(8)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11,18H,2,12H2,1H3,(H2,13,14,15)/t5-,6-,8-,11-/m1/s1

InChI Key

VIEMRHCKBJXZFL-HUKYDQBMSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.